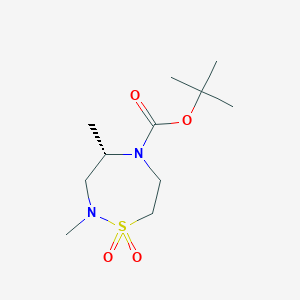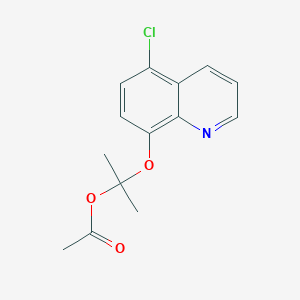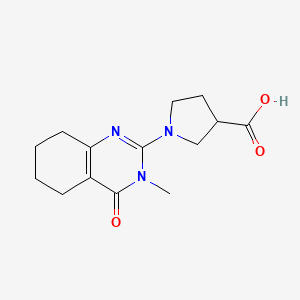
N-((6-Fluoroquinolin-2-yl)methyl)-2-(pyrrolidin-1-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((6-Fluoroquinolin-2-yl)methyl)-2-(pyrrolidin-1-yl)ethanamine” is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a quinoline ring substituted with a fluorine atom and a pyrrolidine moiety, making it a unique structure with potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-((6-Fluoroquinolin-2-yl)methyl)-2-(pyrrolidin-1-yl)ethanamine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Fluorination: Introduction of the fluorine atom at the 6-position of the quinoline ring can be achieved using electrophilic fluorination reagents such as Selectfluor.
Alkylation: The quinoline derivative can be alkylated with a suitable alkylating agent to introduce the pyrrolidine moiety.
Final Coupling: The final step involves coupling the quinoline derivative with 2-(pyrrolidin-1-yl)ethanamine under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
“N-((6-Fluoroquinolin-2-yl)methyl)-2-(pyrrolidin-1-yl)ethanamine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoline ring or the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to partially or fully reduced derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential use as a therapeutic agent due to its unique structure and possible biological activity.
Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.
Mécanisme D'action
The mechanism of action of “N-((6-Fluoroquinolin-2-yl)methyl)-2-(pyrrolidin-1-yl)ethanamine” would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids. The fluorine atom might enhance binding affinity or selectivity, while the pyrrolidine moiety could influence the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
6-Fluoroquinoline: A fluorinated derivative with enhanced properties.
2-(Pyrrolidin-1-yl)ethanamine: A simple amine with potential biological activity.
Uniqueness
“N-((6-Fluoroquinolin-2-yl)methyl)-2-(pyrrolidin-1-yl)ethanamine” is unique due to the combination of the quinoline core, fluorine substitution, and pyrrolidine moiety. This unique structure may confer specific biological activities and properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C16H20FN3 |
|---|---|
Poids moléculaire |
273.35 g/mol |
Nom IUPAC |
N-[(6-fluoroquinolin-2-yl)methyl]-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C16H20FN3/c17-14-4-6-16-13(11-14)3-5-15(19-16)12-18-7-10-20-8-1-2-9-20/h3-6,11,18H,1-2,7-10,12H2 |
Clé InChI |
POZDJNYLPZBQSU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCNCC2=NC3=C(C=C2)C=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4(3H)-Quinazolinone, 2-methyl-3-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B11847382.png)

![3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11847402.png)


![4-(3-Chloropropanoyl)-3,3a,4,9-tetrahydropyrrolo[2,1-b]quinazolin-1(2h)-one](/img/structure/B11847420.png)

